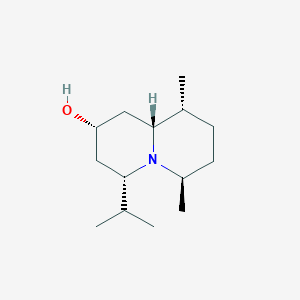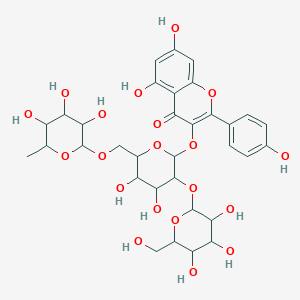
Camelliaside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Camelliaside A is a flavonoid that has been found in C. sinensis and has radical scavenging and enzyme inhibitory activities . It scavenges superoxide radicals in a cell-free assay (IC 50 = 137.44 µM). Camelliaside A (1 µM) inhibits recombinant human monoamine oxidase B (MAO-B) in a cell-free assay . It also inhibits 5-lipoxygenase (5-LO) in RBL-1 rat basophilic leukemia cells (IC 50 = 390 µM) .
Molecular Structure Analysis
The molecular formula of Camelliaside A is C33H40O20 . The exact mass is 756.21 and the molecular weight is 756.66 .Chemical Reactions Analysis
Camelliaside A has been found to have effects against UVA-induced photoaging in HaCaT keratinocytes . It attenuates UVA-induced overproduction of the collagen degradation enzyme, matrix metalloproteinase-1 (MMP-1), in UVA-irradiated immortalized human HaCaT keratinocytes .Physical And Chemical Properties Analysis
Camelliaside A has a molecular formula of C33H40O20 and a molecular weight of 756.66 . It is soluble in methanol .科学的研究の応用
Camellia oleifera and Its By-Products
Camellia oleifera, cultivated for over 2,300 years in China, serves various purposes beyond its seeds' use for high-quality edible oil. It has applications in medicine, health foods, daily chemical products, and shows potential for disease treatment and prevention. By-products like camellia seed cake and fruit shell find use in chemical, textile, and pesticide industries. Interestingly, the shell can be used for making high-performance electrodes in lithium-ion batteries, highlighting C. oleifera's diverse industrial value (Quan et al., 2022).
Green Tea (Camellia sinensis) and Its Extracts
Green tea, made from Camellia sinensis, is renowned for its medicinal properties. Its bioactive constituents, including caffeine, l-theanine, polyphenols, and flavonoids, contribute to its pharmacological and physiological functions. These properties enable green tea to treat various human disorders, underscoring the importance of further research into its therapeutic applications and health benefits (Saeed et al., 2017).
Novel Flavonol Triglycosides in Camellia sinensis
Two unique flavonol triglycosides, camelliaside A and B, were discovered in the seeds of Camellia sinensis. These compounds feature previously unreported interglycosidic linkages in flavone and flavonol glycosides, expanding our understanding of the chemical diversity in Camellia species (Sekine et al., 1991).
Camellia japonica: A Source of Biologically Active Constituents
Camellia japonica, native to East Asia, is known for its seeds' medicinal use. Studies have identified biologically active compounds in its leaves, including vitamin E, rutin, and other compounds linked to hyperuricemia treatment. This opens avenues for exploring C. japonica leaf extract in pharmaceutical and food industries (Yoon et al., 2017).
Inhibitory Effects of Camelliaside Derivatives
Camelliaside C, derived from "tea seed cake" of Camellia sinensis, exhibits inhibitory effects on arachidonate 5-lipoxygenase. This discovery, along with the inhibitory properties of camelliaside A and B, highlights the potential of these compounds in medical and industrial applications (Sekine et al., 1993).
作用機序
Safety and Hazards
The safety data sheet for Camelliaside A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
特性
IUPAC Name |
3-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLOLXSJMINBIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,5-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
CAS RN |
55696-58-7 |
Source


|
| Record name | Kaempferol 3-(6''-rhamnosylsophoroside) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

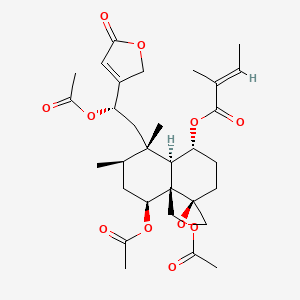
![13,14,19-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1255605.png)
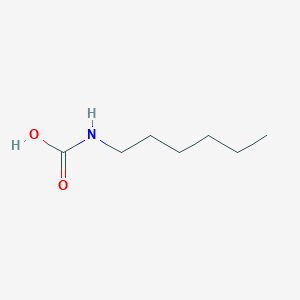
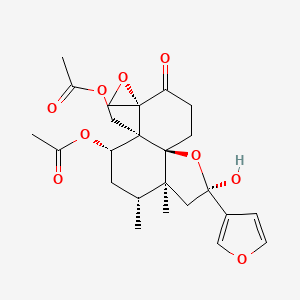
![(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-3-[(E)-3-[(2S,3R)-3-nonyloxiran-2-yl]prop-2-enoyl]pyrrolidin-2-one](/img/structure/B1255610.png)
![1-[(3-Iodophenyl)methyl]-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpiperidin-4-ol](/img/structure/B1255617.png)

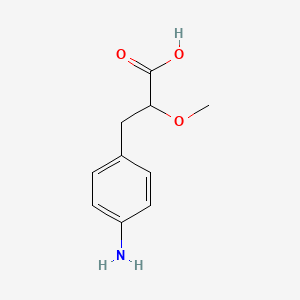
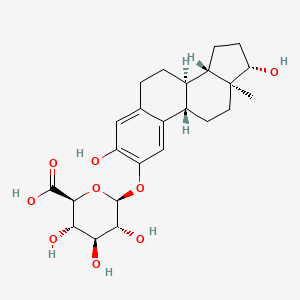
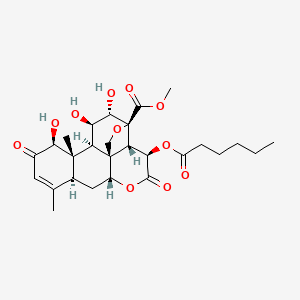
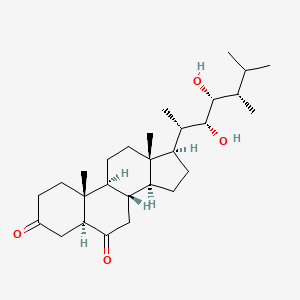
![2-[2-Nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6-tetramethylcyclohexane-1,3,5-trione](/img/structure/B1255624.png)
![9-methyl-3-[(2-methyl-1-imidazolyl)methyl]-2,3,4a,9a-tetrahydro-1H-carbazol-4-one](/img/structure/B1255626.png)
